Product packaging for 4,5-Dichloro-1,2-dimethylimidazole(Cat. No.:CAS No. 175201-56-6)

4,5-Dichloro-1,2-dimethylimidazole

Cat. No.: B069594
CAS No.: 175201-56-6
M. Wt: 165.02 g/mol
InChI Key: OWNKAADCKPAOHY-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) Derivatives in Contemporary Chemical Sciences

Imidazole derivatives are a class of compounds that feature the imidazole ring as a core structural motif. wisdomlib.org The versatility of the imidazole ring allows for the introduction of various substituents at different positions, leading to a rich chemical diversity with a wide spectrum of applications. mdpi.com In medicinal chemistry, imidazole-based compounds are integral to the development of drugs with a broad range of therapeutic activities, including antifungal, anti-inflammatory, anticancer, and antimicrobial properties. journalijcar.orgwisdomlib.orgnih.gov The ability of the imidazole nucleus to interact with biological targets, often mimicking the function of the amino acid histidine, has made it a crucial component in numerous pharmaceuticals. rjptonline.org Beyond the realm of medicine, imidazole derivatives are employed as catalysts in industrial processes, as components of ionic liquids, and in the development of novel materials. journalijcar.orgorganic-chemistry.org

Scope of Research on Substituted Imidazoles

The field of substituted imidazoles is a dynamic area of research, with continuous efforts to develop novel synthetic methodologies and explore their potential applications. rsc.org The synthesis of substituted imidazoles can be achieved through various strategies, including multi-component reactions that allow for the efficient construction of complex molecules in a single step. acs.orgrsc.org Research has shown that the nature and position of substituents on the imidazole ring profoundly influence the compound's physical, chemical, and biological properties. nih.gov For instance, the introduction of different functional groups can modulate a compound's reactivity, solubility, and, crucially, its biological activity. nih.gov The development of methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance for creating molecules with specific functions for applications ranging from pharmaceuticals and agrochemicals to materials science. rsc.org

Focus on 4,5-Dichloro-1,2-dimethylimidazole and Related Architectures

Within the broad family of imidazole derivatives, this compound represents a specific and noteworthy architecture. The presence of chlorine atoms at the 4 and 5 positions, coupled with methyl groups at the 1 and 2 positions, imparts distinct chemical characteristics to the molecule. Research into halogenated imidazoles, such as 4,5-dichloroimidazole (B103490), has been driven by their utility as synthetic intermediates. sigmaaldrich.com For example, 4,5-dichloroimidazole has been used in the synthesis of phosphinite complexes and as a precursor for silver-carbene complexes. sigmaaldrich.com The study of such substituted imidazoles is crucial for understanding structure-activity relationships and for the rational design of new compounds with desired properties. While specific research on the herbicidal or extensive biological activities of this compound is not widely documented in the provided search results, the broader context of substituted imidazoles suggests its potential as a building block in the creation of new functional molecules. The synthesis of related compounds, such as 1,2-dimethylimidazole (B154445), has been well-established, often involving the reaction of glyoxal, acetaldehyde, methylamine, and ammonia. google.comsigmaaldrich.comchemicalbook.com The investigation of chlorinated and methylated imidazole structures contributes to the fundamental knowledge base of heterocyclic chemistry and can pave the way for future discoveries in various scientific fields.

Data on Related Imidazole Compounds:

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
1,2-Dimethylimidazole1739-84-0C5H8N296.1337-39204
4,5-Dichloroimidazole15965-30-7C3H2Cl2N2136.97183-185
4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one129482-56-0C5H6Cl2O3185.00

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6Cl2N2 B069594 4,5-Dichloro-1,2-dimethylimidazole CAS No. 175201-56-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dichloro-1,2-dimethylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2N2/c1-3-8-4(6)5(7)9(3)2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNKAADCKPAOHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426930
Record name 4,5-dichloro-1,2-dimethylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175201-56-6
Record name 4,5-dichloro-1,2-dimethylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Synthetic Methodologies for 4,5 Dichloro 1,2 Dimethylimidazole and Its Analogues

Strategies for Imidazole (B134444) Ring Construction with Halogenated and Alkylated Substituents

The creation of halogenated and alkylated imidazoles can be approached through two primary routes: constructing the imidazole ring with the substituents already in place on the precursors or by functionalizing a pre-formed imidazole ring. The following sections detail cyclocondensation methods that build the heterocyclic core and alkylation routes for its functionalization.

Cyclocondensation reactions are fundamental to the synthesis of the imidazole ring, typically involving the reaction of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.

A highly efficient and rapid method for synthesizing 4,5-disubstituted imidazoles involves the solventless, microwave-assisted condensation of 1,2-diketones with urotropine and ammonium (B1175870) acetate. organic-chemistry.orgthieme-connect.comresearchgate.net This approach offers significant advantages over traditional methods by eliminating the need for hazardous solvents and reducing reaction times. organic-chemistry.org

Urotropine (hexamethylenetetramine) serves as an in vitro source of formaldehyde, which is a key component in the ring formation. thieme-connect.com The reaction is typically conducted in a paste-like heterogeneous medium, where a few drops of a polar solvent like acetic acid are added to generate catalytic "hot spots" under microwave irradiation. thieme-connect.com This technique leads to rapid reaction rates and high yields of pure products. thieme-connect.com

The general procedure involves mixing the appropriate 1,2-diketone, urotropine, and ammonium acetate to form a paste, which is then subjected to microwave irradiation for a short period. thieme-connect.com The product is subsequently isolated by simple purification steps like filtration and recrystallization. thieme-connect.com

Table 1: Synthesis of 4,5-Disubstituted Imidazoles via Microwave-Assisted Condensation

1,2-Diketone Product Reaction Time (min) Yield (%)
Benzil 4,5-Diphenyl-1H-imidazole 2.5 94
4,4'-Dimethylbenzil 4,5-Bis(4-methylphenyl)-1H-imidazole 3.0 92
4,4'-Dimethoxybenzil 4,5-Bis(4-methoxyphenyl)-1H-imidazole 3.0 95
Anisil 4,5-Bis(4-methoxyphenyl)-1H-imidazole 3.0 95
Butan-2,3-dione 4,5-Dimethyl-1H-imidazole 2.0 85

Data sourced from Bratulescu, 2009. thieme-connect.com

The one-pot synthesis of polysubstituted imidazoles is a cornerstone of heterocyclic chemistry due to its efficiency and atom economy. A common approach involves the reaction of a 1,2-diketone (such as butan-2,3-dione), an aldehyde, and an ammonia source, typically ammonium acetate. asianpubs.orgresearchgate.netijsred.com This multicomponent reaction allows for the rapid assembly of 2,4,5-trisubstituted imidazoles.

In this protocol, butan-2,3-dione provides the C4 and C5 atoms of the imidazole ring, the aldehyde supplies the C2 atom and its substituent, and ammonium acetate serves as the source for both nitrogen atoms. researchgate.netijsred.com The reaction can be performed under various conditions, including solvent-free heating or with a catalyst in a suitable solvent like ethanol. asianpubs.orgijsred.com The use of catalysts such as copper acetate can enhance the reaction rate and yield. ijsred.com This methodology is highly versatile, as the choice of aldehyde determines the substituent at the 2-position of the imidazole ring. Aromatic aldehydes bearing either electron-donating or electron-withdrawing groups have been shown to perform well in these reactions. asianpubs.org

Table 2: Examples of 2,4,5-Trisubstituted Imidazoles from One-Pot Synthesis

1,2-Diketone Aldehyde Catalyst Yield (%)
Benzil 2-Nitrobenzaldehyde Cu(OAc)₂ 92
Benzil 4-Chlorobenzaldehyde Cu(OAc)₂ 84
Benzil Benzaldehyde None (Solvent-free) 92
Benzil 4-Methylbenzaldehyde None (Solvent-free) 90

Data sourced from various studies on one-pot imidazole synthesis. asianpubs.orgijsred.com

For the synthesis of imidazoles bearing electron-withdrawing cyano groups, such as 4,5-dicyanoimidazoles, oxidative cyclocondensation is a powerful strategy. A facile and effective method involves the one-pot reaction of an aldehyde with 2,3-diaminomaleonitrile (DAMN). This process is promoted by an efficient oxidation catalyst system.

One such system utilizes cerium(IV) ammonium nitrate (CAN) in combination with nitric acid (CAN/NA). civilica.com This protocol is cost-effective and offers several advantages, including rapid transformations, good to excellent yields, and mild reaction conditions, avoiding the need for pre-functionalization of starting materials.

Alternatively, a metal-free approach using nitric acid (HNO₃) as both a Brønsted acid catalyst and a strong oxidizing agent under microwave irradiation has been developed. tandfonline.com This method facilitates the synthesis of 2-aryl-4,5-dicarbonitrile imidazoles in a one-step process. The proposed mechanism suggests that HNO₃ first catalyzes the formation of a Schiff base, followed by an oxidative process that closes the imidazole ring. tandfonline.com

Table 3: Microwave-Assisted Synthesis of Dicyano Imidazoles using HNO₃

Aldehyde Time (min) Yield (%)
Benzaldehyde 5 94
4-Chlorobenzaldehyde 5 96
4-Methylbenzaldehyde 6 92
4-Methoxybenzaldehyde 6 90
2-Nitrobenzaldehyde 8 85

Data sourced from Kalhor and Seyedzade, 2020. tandfonline.com

Once the imidazole ring is formed, selective alkylation, particularly at the nitrogen atoms, is a crucial step for producing compounds like 4,5-dichloro-1,2-dimethylimidazole.

The N-alkylation of the imidazole ring is a widely studied transformation. For unsymmetrical imidazoles, the process can yield a mixture of regioisomers. The outcome of the alkylation is influenced by several factors, including the electronic and steric properties of the substituents on the imidazole ring, the nature of the alkylating agent, and the reaction medium (neutral or basic). otago.ac.nz

In basic media, where the imidazole anion is the reacting species, electron-withdrawing groups at the 4(5)-position direct the incoming electrophile to the more remote nitrogen atom. otago.ac.nz Steric hindrance also plays a significant role; larger substituents on the ring or bulkier alkylating agents favor substitution at the less-hindered nitrogen. otago.ac.nz

Various synthetic strategies have been developed for N-alkylation:

Vapor-Phase Alkylation: Imidazoles can be alkylated with alcohols in the vapor phase over catalysts like calcined layered double hydroxides (LDHs) or zeolites. researchgate.net For instance, Mg-Al calcined LDHs have been shown to selectively produce N-methyl and N-ethyl imidazoles from methanol and ethanol, respectively. researchgate.net

Catalyst-Free Alkylation: A highly regioselective N-nucleophilic allylic substitution can be achieved without any catalyst by reacting imidazole with Morita–Baylis–Hillman (MBH) alcohols or acetates in refluxing toluene. beilstein-journals.org This method provides N-substituted imidazole derivatives in good yields. beilstein-journals.org

Conventional Alkylation: Standard laboratory procedures often involve reacting the imidazole with an alkyl halide in the presence of a base. This method is commonly used to synthesize a wide range of N-alkylated imidazoles, which have applications as antibacterial agents and are key components of imidazolium-based ionic liquids. nih.govresearchgate.net

The choice of strategy depends on the desired product, the scale of the reaction, and considerations regarding regioselectivity and environmental impact.

Selective Alkylation and Methylation Routes

Single-Step Synthesis of 1,2-Dimethylimidazole (B154445) from 2-Methylimidazole using Dimethyl Carbonate

A direct and efficient one-step synthesis of 1,2-dimethylimidazole has been developed utilizing 2-methylimidazole and dimethyl carbonate. This method offers a streamlined alternative to traditional multi-step procedures. google.com

In a typical procedure, 2-methylimidazole is reacted with dimethyl carbonate in a suitable solvent such as N,N-dimethylformamide (DMF). The reaction is carried out at an elevated temperature, generally between 135-140°C. chemicalbook.com The progress of the reaction can be monitored by gas chromatography to ensure the complete conversion of the starting material. chemicalbook.com Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield high-purity 1,2-dimethylimidazole. chemicalbook.com

This synthetic approach has demonstrated high yields, with reported conversions of 2-methylimidazole reaching up to 98% and final product yields of approximately 85%. chemicalbook.com The purity of the obtained 1,2-dimethylimidazole is also high, often exceeding 99.5% as determined by gas chromatographic analysis. chemicalbook.com This method presents several advantages, including the use of readily available and relatively inexpensive starting materials, a simple operational procedure, and high product yield and purity, making it a viable option for large-scale industrial production. google.com

Synthesis of N-Heterocyclic Carbene (NHC) Precursors Derived from Imidazoles

N-Heterocyclic carbenes (NHCs) are a class of persistent carbenes that have found widespread use as ligands in organometallic chemistry and as catalysts in organic synthesis. The synthesis of their precursors, typically imidazolium (B1220033) salts, is a crucial first step in accessing these versatile molecules.

Preparation of Imidazolium Salts

Imidazolium salts are the direct precursors to N-heterocyclic carbenes (NHCs). A general and straightforward method for their synthesis involves the quaternization of an N-substituted imidazole with an alkyl halide. researchgate.net This reaction is a versatile route to a wide variety of imidazolium salts. google.com

The synthesis is typically carried out by reacting the N-substituted imidazole with an appropriate alkylating agent, such as an alkyl halide, in a suitable solvent. nih.gov For instance, unsymmetrically substituted imidazolium salts can be prepared by the reaction of a 1-substituted imidazole with a differently substituted benzyl halide. researchgate.net The resulting imidazolium salts are often obtained as solids that are stable in air and soluble in chlorinated solvents and alcohols. researchgate.net

The reaction conditions, such as temperature and reaction time, can be adjusted to optimize the yield of the desired imidazolium salt. For example, heating a mixture of 1-(4-acetylphenyl)imidazole and 2-morpholinoethyl chloride hydrochloride in acetonitrile (B52724) at 80°C for 24 hours affords the corresponding imidazolium salt in good yield. nih.gov The crude product can then be purified by recrystallization. nih.gov The structure and purity of the synthesized imidazolium salts are typically confirmed using spectroscopic techniques such as NMR (¹H and ¹³C) and FTIR. nih.gov

A variety of functional groups can be introduced into the imidazolium salt structure by selecting appropriately functionalized starting materials. This allows for the fine-tuning of the electronic and steric properties of the resulting NHC.

Formation of 1,3-Dialkyl-4,5-dimethylimidazol-2-ylidenes

The formation of 1,3-dialkyl-4,5-dimethylimidazol-2-ylidenes, a specific class of N-heterocyclic carbenes (NHCs), is achieved through the deprotonation of the corresponding 1,3-dialkyl-4,5-dimethylimidazolium salts. These carbenes are highly valued for their strong nucleophilicity and are used in various catalytic applications. researchgate.net

The synthesis of the precursor imidazolium salts can be accomplished by reacting 1,3-dialkyl-4,5-dimethylimidazole with an appropriate alkylating agent. The subsequent deprotonation at the C2 position of the imidazolium ring generates the free carbene. This step is typically carried out using a strong base.

For example, 2,3-dihydro-1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene can be prepared and subsequently reacted with various electrophiles, demonstrating its strong nucleophilic character. researchgate.net The stability and reactivity of these carbenes are influenced by the nature of the alkyl substituents on the nitrogen atoms. The resulting 1,3-dialkyl-4,5-dimethylimidazol-2-ylidenes are versatile reagents in organic synthesis and serve as ligands in coordination chemistry. researchgate.net

Table 1: Synthesis of 1,3-Dialkylimidazol-2-ylidene Boranes

N-Alkyl Imidazole Alkylating Agent Product Yield (%)
1-Methylimidazole Methyl Iodide 1,3-Dimethylimidazol-2-ylidene borane 53
1-Ethylimidazole Methyl Iodide 1-Ethyl-3-methylimidazol-2-ylidene borane 45
1-Butylimidazole Methyl Iodide 1-Butyl-3-methylimidazol-2-ylidene borane 48

Data sourced from The Journal of Organic Chemistry. acs.org

Derivatization and Functionalization of Dihaloimidazoles

The presence of halogen atoms on the imidazole ring, as in this compound, provides reactive sites for further chemical transformations. These derivatization and functionalization reactions allow for the introduction of a wide range of substituents, leading to novel imidazole derivatives with potentially interesting chemical and physical properties.

Synthesis of Sulfonylated Imidazoles

The synthesis of sulfonylated imidazoles can be achieved through the reaction of a suitable imidazole derivative with a sulfonyl chloride. This reaction introduces a sulfonyl group onto the imidazole ring, which can significantly alter the electronic properties of the molecule.

For instance, a method for the synthesis of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide involves the reaction of 4(5)-chloro-2-cyano-5(4)-(4-methylphenyl)imidazole with N,N-dimethylaminosulfonyl chloride in the presence of anhydrous potassium carbonate and ethyl acetate. google.com The reaction mixture is heated under reflux for several hours. After cooling, water is added, and the crude product is collected by filtration and purified by recrystallization. google.com This process highlights a general strategy for the N-sulfonylation of imidazole derivatives.

While this example does not specifically use this compound as the starting material, the principle of reacting an imidazole with a sulfonyl chloride in the presence of a base is a common and adaptable method for the synthesis of sulfonylated imidazoles. The specific reaction conditions would need to be optimized for the particular dihaloimidazole substrate.

Reactions with Acyl Halides for Novel Imidazole Derivatives

The reaction of dihaloimidazoles with acyl halides provides a direct route to novel imidazole derivatives functionalized with a carbonyl group. Acyl halides are highly reactive electrophiles that readily undergo nucleophilic acyl substitution reactions. libretexts.org

In the context of imidazole chemistry, the nitrogen atoms of the imidazole ring can act as nucleophiles, attacking the electrophilic carbonyl carbon of the acyl halide. This reaction typically proceeds under basic conditions to neutralize the hydrogen halide byproduct. libretexts.org The use of a non-nucleophilic base, such as pyridine, is common to avoid competition with the imidazole nucleophile. libretexts.org

The introduction of an acyl group can serve as a key step in the synthesis of more complex molecules. For example, the acylation of an N-heterocyclic carbene precursor can lead to the formation of functionalized imidazolium salts, which can then be converted to the corresponding carbenes. nih.gov The reactivity of the acyl halide can be enhanced by converting it to a more reactive acyl iodide in situ using an iodide salt. organic-chemistry.org This strategy has been shown to be effective for the acylation of relatively weak nucleophiles. organic-chemistry.org

The specific conditions for the reaction of this compound with an acyl halide would depend on the nature of the acyl halide and the desired product. However, the general principles of nucleophilic acyl substitution provide a framework for the development of synthetic routes to a variety of novel acylated imidazole derivatives.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
1,2-Dimethylimidazole
2-Methylimidazole
Dimethyl Carbonate
N,N-dimethylformamide (DMF)
Imidazolium Salts
N-Heterocyclic Carbene (NHC)
1,3-Dialkyl-4,5-dimethylimidazol-2-ylidenes
1,3-Dialkyl-4,5-dimethylimidazolium salts
2,3-dihydro-1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene
1-Methylimidazole
Methyl Iodide
1,3-Dimethylimidazol-2-ylidene borane
1-Ethylimidazole
1-Ethyl-3-methylimidazol-2-ylidene borane
1-Butylimidazole
1-Butyl-3-methylimidazol-2-ylidene borane
4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide
4(5)-chloro-2-cyano-5(4)-(4-methylphenyl)imidazole
N,N-dimethylaminosulfonyl chloride
Anhydrous potassium carbonate
Ethyl acetate
Acyl Halides

Preparation of Aminoimidazoles via Catalytic Reduction of Nitroimidazoles

The catalytic reduction of nitroimidazoles serves as a fundamental route to obtaining aminoimidazoles, which are crucial precursors for a variety of more complex heterocyclic structures. This transformation is a key step in functionalizing the imidazole core. While many nitroimidazoles exhibit antiprotozoal and radiosensitizing activity, their reduction opens pathways to new derivatives. mdpi.com

The reduction process can be accomplished through various methods, including enzymatic and chemical catalysis. For instance, the highly-purified bidirectional hydrogenase from Clostridium pasteurianum can rapidly reduce several 2-, 4-, and 5-nitroimidazole compounds. nih.gov This enzymatic reduction is dependent on electron carriers such as ferredoxin, flavin coenzymes (FAD and FMN), and low-potential dyes like methyl- and benzyl-viologen. nih.gov The rate of reduction in these enzymatic systems has been shown to correlate with the one-electron reduction potential of the specific nitroimidazole compound. nih.gov

Chemical methods are also prevalent for this conversion. A common approach involves the use of a labeled sodium borohydride for the reduction of nitroimidazole precursors. nih.gov Another synthetic strategy involves the diazotization of an aminoimidazole followed by nitration, and then a subsequent reduction step to yield a different aminoimidazole derivative. nih.gov These reduction reactions are integral to creating versatile imidazole building blocks for further synthesis. nih.gov

Table 1: Electron Carriers in Enzymatic Reduction of Nitroimidazoles

Carrier Type Specific Examples Role
Iron-Sulfur Protein Ferredoxin Electron transfer
Flavin Coenzymes FAD, FMN Electron transfer
Viologen Dyes Methyl viologen, Benzyl viologen Low potential electron carriers

Synthesis of Fused Heterocyclic Systems (e.g., Imidazo[4,5-b]pyridin-5(4H)-ones)

The synthesis of fused heterocyclic systems, such as imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines, represents a significant area of research due to the diverse pharmacological properties of these compounds, including anticancer and antiviral activities. organic-chemistry.org A facile method for creating these structures involves a Palladium-catalyzed amide coupling reaction. organic-chemistry.orgnih.gov This approach allows for the coupling of 2-chloro-3-amino-pyridines with primary amides, which is followed by an in situ cyclization and dehydration to yield the desired fused products in a single vessel. organic-chemistry.org This methodology provides efficient access to a variety of substituted products at the N1 and C2 positions. nih.gov

Another synthetic route to imidazo[4,5-b]pyridines involves the reaction of 2,3-diaminopyridine with sodium bisulfite adducts of corresponding benzaldehydes. nih.gov Subsequent alkylation of the resulting 4H-imidazo[4,5-b]pyridines using reagents like 4-chlorobenzyl or butyl bromide under basic conditions predominantly leads to the formation of N4 regioisomers. nih.gov These methods highlight the strategic approaches used to build complex molecular architectures from simpler imidazole-containing precursors.

Table 2: Palladium-Catalyzed Synthesis of Imidazo[4,5-b]pyridines

Reactant 1 Reactant 2 Catalyst/Ligand Solvent Key Process
2-Chloro-3-amino-pyridines Primary amides Pd catalysts / Me4tBu-XPhos tert-Butanol Amide coupling, in situ cyclization, dehydration

Reactions of Imidazole-2-thiones with Organophosphorus Reagents

Imidazole-2-thiones are versatile synthons that can undergo various reactions with organophosphorus reagents to yield functionally diverse molecules. Research has demonstrated that backbone chloro(phenyl)phosphanyl-substituted imidazole-2-thiones can be readily synthesized. researchgate.net These intermediates can then be used to selectively access tricyclic 1,4-diphenyl-1,4-dihydro-1,4-diphosphinines through a reaction with LDA (Lithium diisopropylamide). researchgate.net

The reactivity of the imidazole core with organophosphates has also been studied in detail. For instance, with organophosphates from the P=O family, imidazole attacks the phosphorus atom to form N-phosphorylates. scielo.br However, with less reactive thiophosphates (P=S family), such as methyl parathion, an unusual N-alkylation at an aliphatic carbon can predominate under mild, weakly basic aqueous conditions. scielo.br This demonstrates that the imidazole scaffold can react at different electrophilic centers depending on the structure of the organophosphorus reagent. scielo.br Furthermore, the P-C bonds in some phosphorus-substituted imidazole derivatives can be reductively cleaved to generate cyclic bis-phosphanides. researchgate.net An oxidation/reduction cycle has been demonstrated for certain imidazole-2-thione-fused 1,4-dihydro-1,4-diphosphinines, which involves a P-P coupled product. acs.org

Table 3: Reactivity of Imidazoles with Organophosphates

Organophosphate Family Electrophilic Center Attacked Primary Product Type
P=O (e.g., Paraoxon) Phosphorus N-phosphorylates
P=S (e.g., Methyl Parathion) Aliphatic Carbon N-alkylated imidazoles

Synthesis of N-aryl-1,2,3-dithiazolimines from Dithiazolium Chlorides

A notable synthetic route provides access to N-aryl-1,2,3-dithiazolimines, which are known to have potential antifungal, antibacterial, and herbicidal properties. arkat-usa.org This method involves the reaction of 4,5-dichloro-1,2,3-dithiazolium chloride, also known as Appel salt, with N-aryl-S,S-dimethylsulfimides. nih.govnih.gov This reaction proceeds efficiently in the absence of a base to give the corresponding N-aryl-(4-chloro-5H-1,2,3-dithiazolylidene)benzenamines in high yields. nih.govnih.gov

The proposed mechanism suggests that the N-aryl-S,S-dimethylsulfimide attacks the highly electrophilic C-5 position of the Appel salt. nih.gov Following the elimination of a chloride ion, a new dithiazolium intermediate is formed. The subsequent departure of the cationic dimethylsulfonium group, assisted by chloride, leads to the final product. nih.gov While this method provides a mild alternative to classical syntheses that require a base, its application can be limited by the availability and stability of the necessary sulfimide reagents. nih.gov

Table 4: Synthesis of N-aryl-1,2,3-dithiazolimines from Appel Salt

N-Aryl-S,S-dimethylsulfimide (Ar group) Product Yield (%)
4-NO2C6H4 N-(4-nitrophenyl)-(4-chloro-5H-1,2,3-dithiazolylidene)benzenamine 84%
Ph N-phenyl-(4-chloro-5H-1,2,3-dithiazolylidene)benzenamine 94%
4-Tol N-(4-tolyl)-(4-chloro-5H-1,2,3-dithiazolylidene)benzenamine 87%

Iii. Mechanistic Investigations and Reactivity Studies

Charge Transfer Complexation Mechanisms

The formation of charge transfer (CT) complexes involves the interaction of an electron-rich donor molecule with an electron-deficient acceptor molecule. Imidazole (B134444) and its derivatives, possessing a π-rich heterocyclic system, can act as effective electron donors.

Electron Donor-Acceptor Interaction Dynamics

The formation of a charge transfer complex is characterized by the appearance of a new, often intense, absorption band in the UV-visible spectrum at a longer wavelength (a bathochromic shift) than the bands of the individual donor or acceptor molecules. nih.gov This phenomenon arises from the transition of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.

In systems involving imidazole derivatives, such as the interaction between 4-dimethylaminopyridine (B28879) (4-DMAP) and the acceptor 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), the instantaneous formation of a colored complex indicates a rapid electron transfer. nih.govacs.org The stability and characteristics of these complexes are influenced by the electronic properties of both the donor and the acceptor. For the target molecule, 4,5-dichloro-1,2-dimethylimidazole, the electron-donating nature of the two methyl groups is expected to be counteracted by the electron-withdrawing effect of the two chlorine atoms on the imidazole ring. While alkylation of the 1H-imidazole nitrogen is generally thought to increase donor strength, studies on related systems show that the electronic push/pull from substituents on the imidazole ring is a crucial factor in determining the N-base donor capacity. rsc.org

The interaction dynamics can involve multiple charge transfer transitions, which occur from several closely located HOMOs of the donor to the LUMO of the acceptor. acs.org The environment also plays a critical role; for instance, the 4-DMAP:DDQ complex exhibits greater stability in a high-polarity solvent like acetonitrile (B52724) compared to methanol. nih.govacs.org

Proton Relocation Phenomena in Complex Formation

Proton transfer and relocation are fundamental processes in imidazole chemistry, often facilitated by hydrogen bonding. nih.gov In the context of complex formation, proton movement can be coupled with electron transfer. The amphoteric nature of the imidazole ring allows it to act as both a proton donor and acceptor, facilitating proton transport along hydrogen-bonded chains. nih.gov

Studies on proton transfer between imidazole molecules reveal a mechanism that can be described by the Eigen-Zundel-Eigen scenario. This involves the breaking and forming of hydrogen bonds within an imidazole chain. rsc.org The process often involves a Zundel-like intermediate complex (H+(Im)2), where a proton is shared between two imidazole units. rsc.org The rate-determining step in such systems is often the oscillatory shuttling of the proton within this intermediate complex, rather than a large-scale reorientation of the imidazole molecule itself. rsc.org Theoretical studies have explored proton tunneling in imidazole-imidazolium complexes, a quantum mechanical process that can influence the dynamics of proton relocation in hydrogen-bonded systems. uj.edu.pl This proton mobility is crucial, as the formation of a charge transfer complex can alter the acidity and basicity of the involved molecules, potentially triggering a proton relocation event.

Stoichiometric and Kinetic Analysis of Complex Formation

The stoichiometry of charge transfer complexes involving imidazole derivatives is commonly found to be 1:1. This has been determined for the complex of 4-DMAP with the acceptor DDQ using methods such as Job's plot and photometric titration. acs.org The formation of the complex is typically a rapid process. acs.org

Kinetic and thermodynamic parameters provide quantitative insight into the stability and nature of these complexes. For the 4-DMAP:DDQ system, various physical and spectroscopic properties have been calculated to characterize the charge transfer interaction. These parameters affirm the formation of a stable complex. acs.org

Table 1: Spectroscopic and Physical Parameters for the Charge Transfer Complex of 4-DMAP (Donor) and DDQ (Acceptor) in Acetonitrile at Room Temperature. acs.org
ParameterValue
Stoichiometric Ratio (D:A)1:1
Association Constant (KCT) (M-1)0.830 x 104
Molar Extinction Coefficient (εCT) (L mol-1 cm-1)0.470 x 104
Charge Transfer Energy (ECT) (eV)2.01
Ionization Potential (ID) (eV)7.71
Resonance Energy (RN) (eV)0.141
Oscillator Strength (f)0.043

Regioselectivity and Reaction Pathways in Imidazole Systems

The imidazole ring is susceptible to various reactions, including additions and rearrangements. The substitution pattern on the ring dictates the regioselectivity and the favorability of different reaction pathways.

C- and N-Addition Reactions of Aminoimidazoles

Aminoimidazoles and related α-aminoazaheterocycles are versatile building blocks in organic synthesis. They often act as 1,3-dinucleophiles, providing a N-C-N triad (B1167595) for the construction of fused heterocyclic systems like pyrimidines and imidazoles. nih.gov The regioselectivity of their reactions is a key consideration.

For instance, in iridium-catalyzed N-allylation reactions, imidazole and benzimidazole (B57391) nucleophiles add to unsymmetrical allylic carbonates with high regioselectivity. nih.gov These reactions typically favor the formation of the branched product over the linear one and exhibit high selectivity for addition at a specific nitrogen atom (e.g., N9 over N7 in purines). nih.gov The choice of catalyst and base can be crucial in controlling the outcome and preventing side reactions. nih.gov

The development of catalyst-guided divergent synthesis allows for switchable C- versus N- (or O-) acylation, providing access to different constitutional isomers from the same starting materials. acs.org This highlights that the regiochemical outcome (C- or N-addition) is not solely an inherent property of the substrate but can be controlled by external reagents. acs.org

Intramolecular Rearrangements and Cyclization Pathways

Imidazoles can participate in or influence a variety of intramolecular reactions. One such pathway is the hetero-Cope rearrangement, which has been utilized in the synthesis of imidazole rings. acs.org

Intramolecular cyclizations are also a prominent feature of imidazole chemistry. For example, a formal synthesis of a JNK3 inhibitor was achieved through an intramolecular addition of an imidazole C(2)-H bond across a pendant alkene, demonstrating a powerful cyclization strategy. nih.gov Similarly, intramolecular reactions involving imine-bearing side chains can lead to the formation of new heterocyclic rings, such as functionalized pyrrolidines. researchgate.net The stereochemical outcome of these cyclizations is often controlled by the geometry of the starting material and the reaction conditions. researchgate.net Furthermore, the presence of an imidazole moiety can have unexpected inhibitory effects on reactions occurring elsewhere in a molecule, as seen in the acid-catalyzed hydrolysis of protected carbohydrates, where specific intramolecular interactions between the imidazole ring and the reacting group were found to inhibit the reaction. nih.gov

Reaction Kinetics under Varied Conditions

The study of chemical reaction kinetics under high-pressure conditions provides fundamental insights into reaction mechanisms, particularly concerning the volume changes that occur as reactants proceed to the transition state. The rate of a reaction is influenced by pressure according to the activation volume (ΔV‡), which is the difference in partial molar volume between the transition state and the reactants. A negative activation volume, indicating that the transition state is more compact and occupies less volume than the reactants, leads to an acceleration of the reaction rate with increasing pressure.

While specific kinetic data for the high-pressure alkylation of this compound is not extensively documented in the reviewed literature, the principles can be understood from studies on related systems, such as Friedel-Crafts alkylation reactions. For instance, investigations into the alkylation of anisole (B1667542) with t-butyl chloride in supercritical difluoromethane (B1196922) have shown that reaction rates can be significantly dependent on pressure, especially near the critical pressure of the solvent. researchgate.net In such systems, the reaction rate constant may decrease with increasing pressure close to the critical point before becoming independent of pressure at much higher values (e.g., above 120 bar). researchgate.net This behavior is often linked to changes in the local solvent density and solvent-solute interactions, such as hydrogen bonding, which can influence the stability of the transition state. researchgate.net

For the N-alkylation of an imidazole derivative like this compound, the formation of a quaternary imidazolium (B1220033) salt involves the creation of a new C-N bond and the generation of a charged species. This process, known as the Menschutkin reaction, typically exhibits a large, negative volume of activation. The formation of the charged transition state leads to significant electrostriction of the surrounding solvent molecules, resulting in a substantial volume decrease. Consequently, the application of high pressure is expected to strongly accelerate the rate of N-alkylation reactions for this compound.

Table 1: Expected Effect of High Pressure on the Alkylation of this compound This table is illustrative and based on general principles of high-pressure chemistry, as specific data for the target compound was not found in the reviewed literature.

ParameterDescriptionExpected Effect of Increasing PressureRationale
Reaction Rate The speed at which reactants are converted into products.Rate AccelerationThe transition state is more compact and polar than the reactants, leading to a negative activation volume (ΔV‡ < 0).
Activation Volume (ΔV‡) The change in volume from reactants to the transition state.NegativeFormation of a charged, compact transition state that induces solvent electrostriction.
Mechanism The elementary steps of the reaction.UnchangedPressure primarily affects the rate of reactions, not the fundamental mechanistic pathway for this type of reaction.

Thermal decarboxylation is a chemical reaction that removes a carboxyl group (-COOH), releasing carbon dioxide (CO₂). The ease of this reaction is highly dependent on the stability of the carbanion intermediate formed after the loss of CO₂. For simple carboxylic acids, this process requires very high temperatures. However, the presence of an electron-withdrawing group at the β-position to the carboxyl group significantly facilitates decarboxylation.

In the context of imidazole derivatives, particularly those with an amino group adjacent to the carboxylic acid, such as 5-aminoimidazole-4-carboxylic acid, the mechanism is distinct. nih.gov The reaction is believed to proceed through a zwitterionic intermediate, a mechanism common to the decarboxylation of α-amino acids. The imidazole ring itself plays a crucial role.

The proposed mechanism involves the following steps:

Proton Transfer: The acidic proton of the carboxyl group is transferred to the basic nitrogen atom of the imidazole ring, forming a zwitterion.

CO₂ Elimination: The resulting imidazolium carboxylate intermediate undergoes elimination of carbon dioxide. The positive charge on the imidazole ring acts as an "electron sink," stabilizing the developing negative charge on the adjacent carbon atom as the C-C bond cleaves.

Protonation: The resulting carbanion is a highly reactive species that is rapidly protonated by a proton source in the medium (such as another molecule of the carboxylic acid or trace amounts of water) to yield the final decarboxylated imidazole product.

This pathway is significantly lower in energy compared to the direct cleavage of the C-C bond in the non-zwitterionic form. The presence of the amino group can further influence the electronic properties of the ring and the stability of the intermediates involved. nih.gov

Photoinduced Processes in Imidazole-Containing Complexes

When imidazole-containing ligands are incorporated into transition metal complexes, they can exhibit photoinduced isomerization, a process central to the development of photoswitchable materials and molecular machines. A well-studied example involves complexes with 1-alkyl-2-(arylazo)imidazole ligands. ijrar.orgresearchgate.net In these systems, the azo group (-N=N-) is the photoactive center.

Upon irradiation with UV light, the coordinated azo-imidazole ligand undergoes a reversible transformation from the more stable trans (or E) isomer to the cis (or Z) isomer. ijrar.org The mechanism involves the following key electronic and structural changes:

Excitation: The process begins with the absorption of a photon, which promotes the molecule from its ground electronic state (S₀) to an excited state (typically S₁ or S₂). In azo compounds, this often corresponds to a π → π* or n → π* transition localized on the azo chromophore.

Isomerization in the Excited State: In the excited state, the rotational barrier around the N=N bond is significantly reduced compared to the ground state. This allows for rapid rotation to occur, leading to the formation of the cis isomer.

Relaxation: The cis isomer in its excited state then rapidly decays back to its electronic ground state, either through fluorescence or non-radiative pathways.

The coordination to a metal ion can influence this process. The metal can alter the energies of the ligand's frontier orbitals, affecting the absorption wavelength required for excitation. Furthermore, the steric bulk and coordination geometry of the complex can impose constraints on the isomerization process, affecting the rate and efficiency of the transformation. researchgate.netijrar.org The reverse reaction, from the metastable cis isomer back to the stable trans form, is typically induced thermally but can sometimes be driven by irradiation with light of a different wavelength (e.g., visible light). researchgate.net

The efficiency of a photoinduced process is quantified by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event (e.g., isomerization) to the number of photons absorbed by the system. For the photochromic behavior of imidazole-containing complexes, the quantum yield of trans→cis isomerization (Φt→c) is a critical parameter for assessing their performance as photoswitches.

Table 2: Quantum Yields (Φt→c) for trans→cis Photoisomerization of Coordinated Azo-Imidazole Ligands in Metal Complexes Data extracted from studies on 1-alkyl-2-(arylazo)imidazole complexes, which serve as representative examples for imidazole-based photochromic systems.

Complex/LigandSolventIrradiation Wavelength (nm)Quantum Yield (Φt→c)Reference
Free Ligand
1-Methyl-2-(p-nitro-phenylazo)imidazoleMeOH365> 0.20 (approx.) ijrar.org
Cadmium(II) Complexes
[Cd(p-NO₂aaiCH₃)I₂·DMF]DMF365< 0.20 (exact value lower than free ligand) ijrar.org
Palladium(II) Complexes
[Pd(Meaai-C₂H₅)₂I)]₂[Pd₂I₆]DMF3650.0843 - 0.1421 (range for similar complexes) researchgate.net
Mercury(II) Complexes
[Hg(p-NO₂aai-CH₃)(μ-I)(I)]₂DMF365Lower than free ligand researchgate.net

This interactive table allows for the comparison of quantum yields across different metal complexes, illustrating the general trend of decreased photoisomerization efficiency upon coordination.

Iv. Advanced Spectroscopic and Structural Elucidation

Multi-Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 4,5-dichloro-1,2-dimethylimidazole, ¹H and ¹³C NMR are fundamental for confirming the substitution pattern and assessing the electronic landscape of the imidazole (B134444) ring.

The ¹H NMR spectrum of this compound is expected to be relatively simple, defined by the signals from its two distinct methyl groups. The absence of protons on the imidazole ring at positions 4 and 5 simplifies the aromatic region of the spectrum significantly.

N1-Methyl Group: The protons of the methyl group attached to the N1 position are anticipated to appear as a singlet. Its chemical shift is influenced by the electronic environment of the imidazole ring.

C2-Methyl Group: The protons of the methyl group at the C2 position will also produce a singlet. The precise chemical shift will differ from the N1-methyl group due to its direct attachment to a carbon atom within the heterocyclic ring.

In the parent compound, 1,2-dimethylimidazole (B154445), these signals are observed at approximately 3.54 ppm (N-CH₃) and 2.35 ppm (C-CH₃) in CDCl₃. mdpi.com For this compound, the strong electron-withdrawing effect of the two chlorine atoms at the C4 and C5 positions would be expected to deshield the methyl protons, likely causing a downfield shift for both singlets compared to the unsubstituted 1,2-dimethylimidazole.

A key aspect of imidazole chemistry is tautomerism, which involves the migration of a proton between the two nitrogen atoms. However, in this compound, the presence of a methyl group at the N1 position quenches this tautomerism, as there is no labile N-H proton. This results in a fixed structure and a stable, non-averaged NMR spectrum at room temperature. This contrasts with its precursor, 4,5-dichloroimidazole (B103490), which can exhibit tautomerism and whose single C2-H proton signal can be influenced by solvent and temperature. chemicalbook.com

Interactive Table: Predicted ¹H NMR Data for this compound

GroupPredicted Chemical Shift (ppm)MultiplicityNotes
N1-Methyl (N-CH₃)> 3.54SingletExpected to be shifted downfield from 1,2-dimethylimidazole due to the electron-withdrawing effect of the chlorine atoms.
C2-Methyl (C-CH₃)> 2.35SingletExpected to be shifted downfield from 1,2-dimethylimidazole due to the inductive effect of the chlorine atoms transmitted through the ring.

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For this compound, four distinct carbon signals are expected, corresponding to the two methyl carbons and the three carbons of the imidazole ring.

C2 Carbon: This carbon, situated between two nitrogen atoms, typically appears significantly downfield.

C4 and C5 Carbons: These carbons are directly bonded to chlorine atoms. The strong electronegativity of chlorine causes a substantial downfield shift. Due to the substitution pattern, these two carbons are in distinct chemical environments, though their shifts may be close.

Methyl Carbons: The carbons of the N1-methyl and C2-methyl groups will appear in the upfield region of the spectrum, with distinct chemical shifts reflecting their different points of attachment.

By comparing with the parent compound 1,2-dimethylimidazole, which shows ring carbon signals at approximately 144.5 (C2), 127.1 (C4), and 120.9 (C5) ppm, the C4 and C5 carbons in the dichlorinated analogue are expected to be shifted significantly downfield. chemicalbook.com The chlorine atoms' electron-withdrawing nature will also influence the chemical shift of the C2 carbon.

Interactive Table: Expected ¹³C NMR Chemical Shift Ranges

Carbon AtomExpected Chemical Shift Range (ppm)Notes
C2145 - 155Influenced by two adjacent nitrogen atoms and the distant chlorine atoms.
C4115 - 125Directly attached to a chlorine atom, leading to a significant downfield shift compared to an unsubstituted C4.
C5115 - 125Also directly attached to a chlorine atom, expected to have a similar but distinct shift from C4.
N1-CH₃30 - 40Typical range for an N-methyl group on an imidazole ring.
C2-CH₃10 - 20Typical range for a C-methyl group on an imidazole ring.

In modern structural analysis, correlating experimentally obtained NMR data with theoretical values calculated via computational methods like Density Functional Theory (DFT) is a powerful validation strategy. conicet.gov.ar For a molecule like this compound, where direct empirical data may be scarce, this approach is invaluable.

The process involves:

Geometry Optimization: The 3D structure of the molecule is optimized using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). conicet.gov.ar

NMR Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated, often employing the Gauge-Including Atomic Orbital (GIAO) method.

Chemical Shift Determination: The calculated shielding values are converted to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

Discrepancies between the experimental and calculated shifts can often be rationalized by considering solvent effects or limitations of the theoretical model. A strong correlation between the two datasets provides a high degree of confidence in the structural assignment. conicet.gov.ar

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a detailed fingerprint of the functional groups and skeletal structure.

The vibrational spectrum of this compound can be interpreted by identifying characteristic bands for its constituent parts.

Imidazole Ring Vibrations: The stretching and bending vibrations of the C=C, C=N, and C-N bonds within the imidazole ring typically appear in the 1600-1300 cm⁻¹ region. researchgate.net

C-H Vibrations: The methyl groups will exhibit symmetric and asymmetric stretching vibrations in the 3000-2850 cm⁻¹ range and bending vibrations around 1450-1375 cm⁻¹.

C-Cl Vibrations: The C-Cl stretching vibrations are a key feature and are expected to appear in the 800-600 cm⁻¹ region of the spectrum. These bands can be strong in both IR and Raman spectra.

The combination of FT-IR and FT-Raman is particularly useful because vibrational modes that are weak or inactive in IR may be strong in Raman, and vice versa, providing a more complete picture of the molecule's vibrational framework. nih.govacs.org

Interactive Table: Key Vibrational Modes and Expected Frequencies

Functional Group / MoietyVibrational ModeExpected Frequency Range (cm⁻¹)Primary Active Spectroscopy
-CH₃ (Methyl)Asymmetric/Symmetric Stretch3000 - 2850IR, Raman
Imidazole RingC=N, C=C Stretch1600 - 1450IR, Raman
Imidazole RingRing Bending/Stretching1450 - 1300IR, Raman
C-Cl (Chloro)Stretch800 - 600IR, Raman (often strong)

While group frequency charts provide a good starting point, a definitive assignment of complex vibrational spectra often requires theoretical calculations. Potential Energy Distribution (PED) analysis is a computational method used to quantify the contribution of individual internal coordinates (like bond stretches or angle bends) to each calculated vibrational mode.

The PED is calculated using the results from a quantum chemical frequency calculation (typically DFT). It breaks down each normal mode of vibration into percentage contributions from the defined internal coordinates. This allows for an unambiguous assignment of spectral bands, especially in the fingerprint region where many vibrations are coupled and overlap. For instance, a band around 1400 cm⁻¹ might be shown by PED analysis to be a mixture of 60% C-C stretching and 40% C-H bending, rather than a pure mode. This level of detail is crucial for a rigorous structural characterization. nih.gov

Electronic Spectroscopy (UV-Visible)

Electronic spectroscopy provides insights into the electronic transitions within the molecule.

The electronic absorption spectra of imidazole and its derivatives are characterized by π → π* transitions. In the case of this compound, the presence of chlorine and methyl substituents on the imidazole ring is expected to influence the energies of these transitions. The chlorine atoms, being electron-withdrawing, and the methyl groups, being electron-donating, will have opposing effects on the electron density of the imidazole ring, which in turn affects the energy of the electronic transitions.

Charge-transfer (CT) bands are also a possibility, particularly in the presence of suitable donor and acceptor moieties. However, for an isolated molecule of this compound, the dominant transitions are likely to be the intramolecular π → π* transitions of the imidazole ring, modulated by the electronic effects of the chloro and methyl substituents.

Spectroscopic parameters such as ionization energy and oscillator strength provide quantitative information about the electronic structure and transition probabilities.

Ionization Energy: The ionization energy of imidazole is a subject of interest, and studies have been conducted on various substituted imidazoles. acs.orgnih.gov For the parent imidazole, electron ionization studies have determined its ionization properties. nih.gov The introduction of substituents significantly affects the ionization energies. For example, a study on the substituent effects on imidazole basicity and photoelectron spectroscopy determined ionization energies for several methyl-substituted imidazoles. acs.org It was found that methyl groups generally lower the ionization energy. Conversely, electron-withdrawing groups like chloro- are expected to increase the ionization energy. Therefore, for this compound, a complex interplay between the electron-donating methyl groups and the electron-withdrawing chloro groups would determine the final ionization energy.

Oscillator Strength: The oscillator strength is a dimensionless quantity that expresses the probability of an electronic transition. wikipedia.orgumb.edu Transitions with high oscillator strengths are more intense in an absorption spectrum. The oscillator strength is proportional to the square of the transition dipole moment. umb.eduq-chem.com For symmetry-forbidden transitions, the oscillator strength can be non-zero due to vibrational coupling. nih.gov While specific values for this compound are not documented, theoretical calculations on similar molecules can provide estimations. q-chem.comnih.govresearchgate.net

X-ray Diffraction Analysis

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-crystal X-ray diffraction provides the most accurate and unambiguous determination of a molecule's structure. While a crystal structure for this compound has not been reported, the crystal structures of closely related compounds provide valuable insights into its expected geometry.

For instance, the crystal structure of 4,5-dichloroimidazole has been determined. researchgate.net This provides the fundamental geometry of the dichlorinated imidazole ring. Similarly, the crystal structure of 1,2-dimethylimidazole has also been solved, revealing the influence of the methyl groups on the ring's dimensions and packing. researchgate.net

Based on these related structures, this compound is expected to have a planar imidazole ring. The C-Cl bond lengths will be a key parameter, as will the bond angles within the ring, which may be slightly distorted from the ideal pentagonal geometry due to the steric and electronic effects of the four substituents. The crystal packing will be influenced by intermolecular interactions, such as C-H···Cl or C-H···N hydrogen bonds, and van der Waals forces.

Table 1: Crystallographic Data for Related Imidazole Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
1,2-Dimethylimidazole researchgate.netC₅H₈N₂MonoclinicP2₁/n8.2492(6)7.2496(5)9.2882(7)99.214(2)548.30(7)4
4,5-Dichloroimidazole researchgate.netC₃H₂Cl₂N₂OrthorhombicPnma11.531(3)9.696(3)3.963(1)90442.9(2)4

This table presents data for related compounds to infer the structural properties of this compound.

Powder X-ray diffraction (PXRD) is a technique used to characterize the crystalline nature of a bulk sample. It provides a fingerprint pattern of d-spacings and intensities that is unique to a specific crystalline phase. While no specific PXRD pattern for this compound is available, a reported study on a related molybdenum complex, dichloro-dioxido-(4,4′-dimethyl-2,2′-bipyridyl) molybdenum (VI), utilized PXRD to identify the crystalline phase and determine its unit cell parameters. researchgate.net This highlights the utility of PXRD in confirming the identity and purity of a synthesized crystalline compound. A PXRD pattern for this compound would be invaluable for routine phase identification and quality control.

Microscopic and Elemental Composition Analysis

Microscopic analysis, often coupled with elemental analysis, provides information about the morphology, crystal habit, and elemental composition of a substance. Techniques like Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDX) would be employed for this purpose.

For this compound, SEM would reveal the shape and size distribution of its crystals. EDX analysis would confirm the presence and relative atomic percentages of Carbon (C), Nitrogen (N), and Chlorine (Cl), which are the constituent elements besides hydrogen. This analysis is crucial for verifying the elemental composition of the synthesized compound and ensuring it matches the theoretical values derived from its chemical formula (C₅H₆Cl₂N₂).

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of a sample at high magnifications. It provides valuable information about the shape, size, and arrangement of particles or crystals.

Despite the utility of this technique, there is no specific SEM data available in the public domain for this compound. Research articles detailing the synthesis of this compound or its analogs have not published any SEM images that would allow for a detailed description of its morphology. researchgate.netresearchgate.net Therefore, characteristics such as its crystalline habit, particle size distribution, and surface features remain uncharacterized by this method.

Without experimental data, any description of the morphology of this compound would be purely speculative. Typically, the morphology of a crystalline organic compound can range from well-defined geometric shapes (e.g., needles, plates, prisms) to irregular aggregates, depending on the crystallization conditions.

Energy-Dispersive X-ray (EDX) Analysis for Elemental Composition

Energy-Dispersive X-ray (EDX or EDS) analysis is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often coupled with SEM to provide qualitative and quantitative information on the elemental composition of the material being observed.

Similar to the lack of SEM data, there are no published EDX spectra or elemental composition tables specifically for this compound. Such an analysis would be expected to confirm the presence of carbon (C), nitrogen (N), and chlorine (Cl) in the sample, consistent with its chemical formula (C₅H₆Cl₂N₂). The expected atomic and weight percentages of these elements can be calculated theoretically, but experimental verification through EDX is not present in the available literature.

Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsWeight ContributionWeight %Atomic %
CarbonC12.011560.05535.5429.41
HydrogenH1.00866.0483.5835.29
ChlorineCl35.453270.90641.9611.76
NitrogenN14.007228.01416.5711.76
Total 169.023 100.00 100.00

This table represents the theoretical elemental composition and is not based on experimental EDX data.

The absence of empirical SEM and EDX data for this compound highlights a gap in the full structural elucidation of this compound in the scientific literature. Future research involving the synthesis and characterization of this molecule would benefit from the inclusion of these analytical techniques to provide a more complete picture of its physical and chemical properties.

V. Computational and Theoretical Insights into 4,5 Dichloro 1,2 Dimethylimidazole Systems

Density Functional Theory (DFT) Applications

DFT calculations have become a cornerstone for the theoretical study of molecular systems, including halogenated imidazoles. This method offers a favorable balance between computational cost and accuracy, making it well-suited for predicting a wide range of molecular properties.

Geometry Optimization and Energetic Landscapes

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 4,5-dichloro-1,2-dimethylimidazole, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. These calculations are crucial for obtaining accurate bond lengths, bond angles, and dihedral angles. mdpi.com The process of global optimizations involves using DFT to calculate vibration frequencies to identify the geometric structure of the compounds under investigation. researchgate.net

Once the optimized geometry is obtained, further calculations can explore the energetic landscape of the molecule. This involves mapping out the potential energy surface to identify not only the ground state but also various transition states and local minima. Such studies are vital for understanding conformational changes and reaction pathways. The absence of imaginary vibrational frequencies in the computed spectrum confirms that the optimized structure corresponds to a true energy minimum. researchgate.netnih.gov

Vibrational Frequency Calculations and Spectral Prediction

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of its bonds. These calculated frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. By comparing the computed spectrum with the experimental one, researchers can confirm the structure of the synthesized compound and assign specific spectral bands to particular vibrational modes. ajchem-a.com

For instance, theoretical calculations for similar heterocyclic compounds have shown excellent agreement between the calculated and observed wavenumbers for fundamental vibrations. ajchem-a.com This predictive power is essential for characterizing new materials and understanding the influence of substituents, such as the chloro and methyl groups in this compound, on its vibrational properties.

Electronic Structure and Reactivity Descriptors

Beyond structural and vibrational properties, DFT provides profound insights into the electronic nature of a molecule, which is key to understanding its reactivity.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests that the molecule is more polarizable and reactive. irjweb.com For a related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO-LUMO energy gap was calculated to be 4.0106 eV, indicating good chemical stability. malayajournal.org In another study on an imidazole (B134444) derivative, a HOMO-LUMO gap of 4.4871 eV was found to reflect the molecule's chemical reactivity. irjweb.com

Table 1: Frontier Molecular Orbital Data for a Related Imidazole Derivative

ParameterEnergy (eV)
EHOMO-5.2822
ELUMO-1.2715
Energy Gap (ΔE)4.0106

Data for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole calculated at the B3LYP/6-31G(d,p) level of theory. malayajournal.org

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the electron density surface, with different colors representing different potential values.

Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. These areas often correspond to the location of lone pairs on electronegative atoms. In contrast, regions of positive potential, colored blue, are electron-poor and are the likely sites for nucleophilic attack. Green areas represent regions of neutral potential. nih.govresearchgate.net By analyzing the MEP map of this compound, one can predict how it will interact with other molecules and identify its most reactive sites. For many heterocyclic compounds, negative regions are often localized over nitrogen atoms, indicating them as potential sites for electrophilic attack. ajchem-a.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by localizing the molecular orbitals into bonding, lone pair, and anti-bonding orbitals. This method allows for the quantification of electron delocalization and hyperconjugative interactions, which contribute to molecular stability.

The key aspect of NBO analysis is the examination of interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions is a measure of their strength. Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. For instance, in a study of a substituted imidazole, a significant stabilization energy was found for the interaction between a chlorine lone pair and a π* anti-bonding orbital of the imidazole ring, highlighting the importance of hyperconjugation in the molecule's stability. acadpubl.eu NBO analysis can thus reveal the intricate electronic effects of the chloro and methyl substituents on the stability of the this compound ring system. acadpubl.euresearchgate.net

Fukui Functions and Average Local Ionization Surfaces for Reactive Sites

A specific analysis of this compound using Fukui functions and average local ionization surfaces has not been reported in the available literature.

Fukui functions are a concept within Density Functional Theory (DFT) used to describe chemical reactivity. They help identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing how the electron density changes with the addition or removal of an electron. For this compound, this analysis would pinpoint the most reactive sites on the imidazole ring and among its substituents, guiding predictions of its chemical behavior in reactions.

Average Local Ionization Energy (ALIE) surfaces map the energy required to remove an electron from any point around the molecule. Regions with low ALIE values indicate sites that are electron-rich and susceptible to electrophilic attack. This analysis would complement Fukui functions by providing a more detailed spatial map of reactivity.

Electron Density Difference Maps for Charge Distribution

While the concept of electron density difference maps is well-established, no published maps specific to this compound could be located. nih.govnih.gov

Electron Density Difference Maps (EDDMs) are a visualization tool used to illustrate how the electron density of a molecule is rearranged upon excitation or when forming a chemical bond. cuny.edunih.gov By subtracting the electron density of the ground state from the excited state, for example, one can see where electron density decreases (blue regions) and increases (green regions). nih.gov This provides a clear picture of charge transfer, which is fundamental to understanding a molecule's photophysical properties. For this compound, EDDMs would reveal how charge is redistributed during electronic transitions, highlighting the roles of the chlorine atoms and methyl groups in its electronic behavior.

Time-Dependent DFT (TD-DFT) for Excited State Properties

There are no specific Time-Dependent DFT (TD-DFT) studies focused on the excited state properties of this compound in the reviewed literature. General TD-DFT studies on other imidazole and heterocyclic derivatives show its utility in exploring excited states. researchgate.netfigshare.com

TD-DFT is a primary computational method for investigating the electronic excited states of molecules. sigmaaldrich.com It allows for the calculation of properties such as vertical excitation energies, oscillator strengths (which relate to the intensity of absorption), and the character of electronic transitions (e.g., n→π* or π→π*). figshare.com

Theoretical UV-Visible Spectra Prediction and Correlation with Experiment

A theoretical prediction and experimental correlation of the UV-Visible spectrum for this compound is not available in the scientific literature.

Using TD-DFT, scientists can compute the theoretical UV-Visible absorption spectrum of a molecule. bohrium.com This involves calculating the energies and intensities of the lowest electronic transitions. The predicted spectrum can then be compared with an experimentally measured spectrum to validate the computational model. This correlation allows for a confident assignment of the observed absorption bands to specific electronic transitions within the molecule. For the title compound, this would explain which parts of the molecule are involved in absorbing UV-Vis light.

Natural Transition Orbital (NTO) Analysis for Electronic Excitation

No Natural Transition Orbital (NTO) analysis for this compound has been published.

NTO analysis is a tool used to simplify the description of electronic excitations calculated with TD-DFT. It condenses the complex, multi-orbital description of an excitation into a compact pair of "hole" and "electron" orbitals. The "hole" NTO shows where the electron comes from in the ground state, and the "electron" NTO shows where it moves to in the excited state. This provides a simple and intuitive picture of the charge transfer character of an electronic transition.

Molecular Dynamics (MD) Simulations and Intermolecular Interactions

Published molecular dynamics (MD) simulations specifically investigating this compound could not be found. MD simulations are a powerful technique for studying the interactions between molecules over time. nih.govmerckmillipore.com

MD simulations model the physical movements of atoms and molecules over time based on classical mechanics. This method is used to understand how a solute molecule interacts with solvent molecules and to study the dynamics of larger systems. nih.gov It provides insights into intermolecular forces, solvation structures, and transport properties.

Solvent Interaction Studies and Radial Distribution Functions

There are no available studies detailing solvent interactions or radial distribution functions for this compound.

Within an MD simulation, the interaction between a solute (like this compound) and a solvent can be quantified using Radial Distribution Functions (RDFs). An RDF describes how the density of solvent atoms varies as a function of distance from a specific atom in the solute. By calculating RDFs for different atoms, one can determine the structure of the solvent shell around the molecule, identifying key intermolecular interactions such as hydrogen bonds or other non-covalent contacts.

Intra- and Intermolecular Non-Covalent Interaction Analysis

There is no specific research available that details the intra- and intermolecular non-covalent interactions of this compound. The imidazole ring itself is known to participate in a variety of non-covalent interactions, including hydrogen bonds and π-system interactions, which can be influenced by substituents on the ring. researchgate.net The presence of chlorine and methyl groups on the 4,5- and 1,2-positions, respectively, would undoubtedly modulate the electronic distribution and steric profile of the imidazole core, thereby influencing its non-covalent interaction patterns. However, without dedicated quantum chemical calculations, such as Atoms in Molecules (AIM) or Non-Covalent Interaction (NCI) index analysis for this specific compound, any discussion remains purely speculative.

Binding Free Energy Calculations (e.g., MM-PBSA)

No studies employing binding free energy calculation methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) for this compound were found. These methods are powerful tools for predicting the affinity of a ligand for a biological target, such as a protein or nucleic acid. The calculation combines molecular mechanics energies with continuum solvation models to estimate the free energy of binding. An analysis of this compound would require a defined biological target and extensive molecular dynamics simulations, from which binding free energies could be calculated. Such data is currently absent from the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biodegradation Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to predict the activity of a chemical based on its molecular structure. For biodegradation, QSAR models can be developed to predict whether a compound is readily biodegradable or persistent in the environment. This process involves calculating a range of molecular descriptors for a set of compounds with known biodegradability and then using statistical methods to build a predictive model. While QSAR is a widely used approach encouraged by regulatory frameworks like REACH, no specific QSAR models or predictions for the biodegradation of this compound have been published.

Semi-Empirical Molecular Orbital Calculations (e.g., AM1) for Electronic Characterization

Semi-empirical molecular orbital methods, such as AM1 (Austin Model 1), offer a computationally less demanding alternative to ab initio methods for characterizing the electronic structure of molecules. These calculations can provide information on properties like orbital energies (HOMO, LUMO), atomic charges, and dipole moments. The AM1 method has been used to study a wide range of molecules, and dispersion-corrected variants (e.g., AM1-D) have been developed to better account for non-covalent interactions. However, a specific electronic characterization of this compound using the AM1 method or other semi-empirical techniques is not reported in the available literature.

Vi. Advanced Research Applications and Biological Activities Mechanism Focused

Supramolecular Chemistry and Molecular Recognition

The specific arrangement of chloro and methyl substituents on the imidazole (B134444) ring of 4,5-dichloro-1,2-dimethylimidazole influences its ability to participate in non-covalent interactions, a cornerstone of supramolecular chemistry. This is most prominently observed in the behavior of its derivatives in biological systems, particularly their interactions with macromolecules like DNA and proteins.

While direct studies on this compound itself are limited, its derivatives, especially metal complexes, have been investigated for their DNA binding capabilities. The interaction between small molecules and DNA is crucial for their pharmacological effects, particularly in anticancer applications. Several binding modes are possible, including intercalation, groove binding, and external electrostatic interactions. nih.gov

Research on metal complexes of related imidazole derivatives suggests that they can bind to DNA through an intercalative mode. researchgate.netnih.govrsc.org Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This action can lead to significant structural distortions, such as the unwinding and lengthening of the DNA strand, which can interfere with cellular processes like replication and transcription. nih.govresearchgate.net

Experimental techniques used to elucidate these binding mechanisms include:

UV-Visible Spectroscopy: In absorption titration experiments, changes in the absorption intensity (hypochromism) and shifts in wavelength (bathochromic shift) of the compound upon addition of DNA are indicative of intercalative binding. comsats.edu.pknih.govresearchgate.net

Fluorescence Spectroscopy: The quenching of a compound's fluorescence in the presence of DNA can suggest an interaction, with the mechanism often determined to be static quenching for intercalators. nih.gov

Viscosity Measurements: An increase in the viscosity of a DNA solution upon the addition of a compound is considered strong evidence for an intercalative binding mode, as it reflects the lengthening of the DNA helix to accommodate the intercalating molecule. nih.govresearchgate.net

Molecular Docking: Computational models can predict the preferred binding mode and identify specific interactions, such as hydrogen bonds or π-π stacking, between the compound and DNA. researchgate.netresearchgate.netnih.gov

For instance, studies on silver(I) and copper(I) complexes with ligands derived from benzimidazole (B57391), a structurally related heterocycle, have demonstrated intercalative binding to calf thymus DNA (CT-DNA). rsc.orgcomsats.edu.pknih.gov The binding constants (K_b), a measure of binding affinity, for such complexes are often in the range of 10^5 to 10^6 M-1, indicating a strong interaction with DNA. comsats.edu.pk These findings suggest that metal complexes derived from this compound could similarly interact with DNA, a hypothesis that forms a basis for their potential therapeutic applications.

Computational modeling is an indispensable tool for predicting and analyzing the interactions between a ligand, such as a derivative of this compound, and a target protein. These in silico methods provide insights into binding affinities and the stability of the resulting complex, guiding the design of more potent and selective molecules.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net It is widely used to screen virtual libraries of compounds against a specific protein target and to understand the structural basis of their interaction. Imidazole derivatives and their metal complexes have been the subject of numerous docking studies against various pharmacological targets.

B-DNA: As a biological target, docking studies can model the interaction of compounds with the grooves or base pairs of B-DNA, corroborating experimental binding data. comsats.edu.pknih.gov Docking of silver(I)-NHC complexes has been used to visualize and analyze binding modes and energies. comsats.edu.pk

Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are key regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy. Docking studies have been employed to design and identify novel imidazole-based CDK2 inhibitors, portraying the potential binding mechanisms and key interactions responsible for potent inhibitory activity. nih.gov

Cyclooxygenase-2 (COX-2) Receptors: COX-2 is an enzyme responsible for inflammation and pain. Selective inhibition is a goal for anti-inflammatory drugs. Molecular docking has been used to evaluate the binding affinities of imidazole and other heterocyclic derivatives to the COX-2 active site, helping to rationalize their inhibitory potential and selectivity over the COX-1 isoform. nih.govnajah.eduresearchgate.netresearchgate.netrsc.org Docking simulations of various inhibitors with COX-2 (PDB ID: 5KIR, 6COX) reveal interactions with key residues like TYR355, SER530, and ARG499. nih.govnajah.eduresearchgate.netmdpi.com

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are targets for the treatment of Alzheimer's disease. Molecular docking has been instrumental in identifying and optimizing imidazole-based inhibitors of these enzymes. nih.govnih.govresearchgate.nettbzmed.ac.ir Studies show that the imidazole moiety can interact with key amino acid residues in the active site of AChE, such as Tyr121. nih.govtbzmed.ac.ir

These docking studies typically reveal a range of non-covalent interactions, including hydrogen bonds, van der Waals forces, and π-π stacking, which stabilize the ligand within the protein's binding pocket. nih.gov

Beyond predicting the binding pose, computational methods can quantify the strength of the protein-ligand interaction.

Binding Affinity Prediction: The binding free energy (ΔG) is a key parameter that indicates the stability of the protein-ligand complex; more negative values suggest stronger binding. Docking programs provide scoring functions to estimate this value, often reported in kcal/mol. najah.edu The inhibition constant (K_i), which represents the concentration of inhibitor required to decrease the maximal rate of an enzymatic reaction by half, can also be derived from these scores. researchgate.net For example, docking studies of various imidazole and benzimidazole derivatives against targets like COX-2 and cholinesterases have reported binding energies ranging from -7 to -12 kcal/mol, often correlating well with experimental inhibitory activities (IC₅₀ values). najah.edunih.gov

Molecular Stability: While docking provides a static snapshot, molecular dynamics (MD) simulations offer insights into the dynamic stability of the complex over time. MD simulations model the movement of atoms in the protein-ligand system, allowing researchers to assess the conformational stability of the complex and the persistence of key interactions, such as hydrogen bonds, throughout the simulation. najah.edu This provides a more rigorous assessment of a compound's potential as a stable inhibitor. najah.eduacs.org

Below is a table summarizing representative binding affinity data for related imidazole derivatives against various protein targets from computational studies.

Compound ClassProtein TargetPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Example)
Imidazolidinone DerivativesCOX-25KIR-9.3 to -11.6TYR385, SER530, ARG120
Benzimidazole DerivativesAcetylcholinesterase (AChE)1EVE-W279, Y334
Silver(I)-NHC ComplexesMCF-7 related protein1E31-6.3 to -7.5-
Imidazole-Pyrazole DerivativesGlcN-6-P synthase2VF5-SER347

This table presents a conceptual summary based on data from multiple sources for different imidazole-based compounds and is for illustrative purposes. researchgate.netnajah.eduresearchgate.netnih.gov

Protein-Ligand Interaction Modeling

Pharmacological Target Modulation and Mechanistic Insights

The derivatization of this compound into N-heterocyclic carbene ligands and their subsequent coordination to metal centers, particularly silver(I), has yielded compounds with significant pharmacological potential. These complexes serve as valuable tools for studying mechanisms of drug action.

A significant body of research has focused on the anticancer properties of silver(I)-NHC complexes, with those derived from 4,5-dichloro-1H-imidazole being among the first and most studied. mdpi.comsemanticscholar.org These complexes have demonstrated notable in vitro activity against various human cancer cell lines. nih.govnih.gov

The mechanism of action is thought to be multifactorial. The stability of the Ag(I)-NHC bond is crucial; the complex acts as a carrier, facilitating transport into the cell where it can slowly release the biologically active Ag+ ion. mdpi.com The presence of electron-withdrawing chloro groups on the imidazole ring is believed to enhance the stability of the complex. mdpi.com Once inside the cell, the released silver ions or the intact complex can interact with multiple targets, including proteins and nucleic acids, leading to apoptosis or cell death. mdpi.com

Studies have evaluated a series of these silver complexes against ovarian (OVCAR-3), breast (MB157), and cervical (HeLa) cancer cell lines, comparing their efficacy to the established chemotherapeutic agent, cisplatin (B142131). mdpi.comsemanticscholar.orgnih.gov The results show that these complexes are particularly active against ovarian and breast cancer cell lines, in some cases exhibiting greater potency than cisplatin against specific lines like MB157. mdpi.comnih.gov However, their activity against cervical cancer cells was found to be limited. semanticscholar.orgnih.gov

The table below summarizes the 50% inhibitory concentration (IC₅₀) values for three representative Ag(I)-NHC complexes derived from 4,5-dichloro-1H-imidazole.

CompoundCancer Cell LineIC₅₀ (μM)
Complex 1 OVCAR-3 (Ovarian)~25
MB157 (Breast)~8
HeLa (Cervical)>200
Complex 2 OVCAR-3 (Ovarian)~20
MB157 (Breast)~20
HeLa (Cervical)>200
Complex 3 OVCAR-3 (Ovarian)~20
MB157 (Breast)~10
HeLa (Cervical)>200
Cisplatin (Reference) OVCAR-3 (Ovarian)~12
MB157 (Breast)~25

Data compiled from studies by Youngs and coworkers. mdpi.comsemanticscholar.orgnih.gov

These findings underscore the potential of dihaloimidazole-derived silver(I)-NHC complexes as a platform for developing novel anticancer agents with distinct mechanisms of action. nih.govnih.gov

Antimicrobial and Antifungal Activity Mechanisms

The antimicrobial and antifungal properties of imidazole-based compounds are well-documented, with many clinically used antifungal agents belonging to the azole class. The primary mechanism of action for many of these antifungals is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov This inhibition leads to a cascade of detrimental effects, including altered membrane permeability and the malfunction of membrane-bound enzymes, ultimately resulting in fungal cell death. nih.gov Another proposed mechanism for some imidazole derivatives involves the generation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components. frontiersin.orgnih.govfrontiersin.org

For quaternary ammonium (B1175870) compounds (QACs), a category that certain N-alkylated imidazole derivatives fall into, the antimicrobial action is often attributed to the disruption of cell membrane integrity. The cationic head of the QAC interacts with the negatively charged components of the bacterial or fungal cell membrane, leading to its disorganization and leakage of intracellular contents.

However, in the context of this compound, research into its direct antimicrobial and antifungal efficacy is limited. A notable study on imidazole derivatives containing a 2,4-dienone motif found that the replacement of an unsubstituted imidazole moiety with 4,5-dichloro-1H-imidazole resulted in a significant loss of antifungal activity. beilstein-journals.org This finding suggests that the chlorine substituents at the 4 and 5 positions of the imidazole ring in this particular molecular scaffold may be detrimental to its antifungal properties. Further mechanistic studies are required to determine if this observation holds true for this compound and to elucidate the precise molecular interactions, or lack thereof, with microbial targets.

Table 1: Postulated Antimicrobial and Antifungal Mechanisms of Imidazole Derivatives

Mechanism of ActionDescriptionKey Cellular Target(s)
Inhibition of Ergosterol Biosynthesis Disruption of the synthesis of ergosterol, a vital component of the fungal cell membrane.14α-demethylase
Generation of Reactive Oxygen Species (ROS) Production of chemically reactive species containing oxygen, leading to oxidative stress and cellular damage.Cellular macromolecules (DNA, proteins, lipids)
Cell Membrane Disruption Alteration of the physical integrity of the cell membrane, leading to leakage of cytoplasmic contents.Phospholipid bilayer

Enzyme Inhibition Kinetics and Mechanistic Classification (e.g., Acetylcholine and Butyrylcholine Esterases)

While there is a growing body of research on the inhibitory effects of various imidazole derivatives on cholinesterases, specific kinetic data for this compound is not yet available in the scientific literature. However, studies on other substituted imidazoles provide a framework for understanding the potential of this class of compounds as enzyme inhibitors.

For instance, certain mono- or di-substituted imidazole derivatives have demonstrated potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some exhibiting competitive or mixed-type inhibition. nih.gov Competitive inhibitors typically bind to the active site of the enzyme, preventing the substrate from binding. In contrast, mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax). nih.govnih.gov

The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) are crucial parameters for quantifying the potency of an inhibitor. For some potent imidazole-based inhibitors of cholinesterases, these values are in the nanomolar range. nih.gov The specific substitutions on the imidazole ring play a critical role in determining the inhibitory activity and selectivity for AChE versus BChE.

Given the lack of direct experimental data for this compound, its potential as a cholinesterase inhibitor remains speculative. Future research involving in vitro kinetic studies would be necessary to determine its IC50 and Ki values, as well as its mode of inhibition, against both AChE and BChE.

Table 2: Types of Enzyme Inhibition and Their Kinetic Effects

Type of InhibitionEffect on VmaxEffect on Km
Competitive No changeIncreases
Non-competitive DecreasesNo change
Mixed DecreasesVaries (increase or decrease)
Uncompetitive DecreasesDecreases

Relevance to Endogenous Biological Pathways (e.g., Purine (B94841) Biosynthesis, Histamine (B1213489) Modulation)

The structural similarity of the imidazole core to components of endogenous biological pathways suggests potential interactions, although direct evidence for this compound is currently lacking.

Purine Biosynthesis: The imidazole ring is a fundamental component of purines, such as adenine (B156593) and guanine, which are essential for the synthesis of DNA, RNA, and energy-carrying molecules like ATP. nih.gov Some imidazole derivatives are utilized as precursors in the chemical synthesis of purines. organic-chemistry.org For example, 6-(substituted-imidazol-1-yl)purines have been synthesized from 2-chloro-6-(substituted-imidazol-1-yl)purines. nih.gov This highlights a synthetic relationship but does not imply that this compound directly participates in or modulates the de novo or salvage pathways of purine biosynthesis within a biological system. There is currently no evidence to suggest that this compound acts as a substrate, inhibitor, or modulator of the enzymes involved in these pathways.

Histamine Modulation: Histamine, an imidazole-containing signaling molecule, is a key mediator of inflammatory and allergic responses. nih.gov It exerts its effects by binding to a family of histamine receptors (H1, H2, H3, and H4). While some imidazole-containing compounds are known to interact with these receptors, either as agonists or antagonists, there are no published studies to date that investigate the effect of this compound on histamine signaling. Its potential to modulate histamine release or receptor binding remains an open area for investigation.

Role in Catalysis and Coordination Chemistry

The utility of imidazole derivatives in catalysis is well-established, particularly through the formation of N-heterocyclic carbenes (NHCs) which are powerful ligands for transition metals.

N-Heterocyclic carbenes (NHCs) derived from imidazole precursors have emerged as a significant class of ligands in organometallic chemistry and catalysis. These ligands are known for forming stable complexes with a wide range of transition metals, including rhenium and palladium, due to their strong σ-donating properties.

Rhenium-NHC Complexes: Rhenium complexes featuring NHC ligands have been investigated for various applications, including potential use in medicinal chemistry. nih.gov While specific studies on rhenium complexes with a 4,5-dichloro-1,2-dimethylimidazol-2-ylidene ligand are not prominent in the literature, research on related structures provides insights. For example, rhenium(V) complexes with 1,3-dialkyl-4,5-dimethylimidazole-2-ylidenes have been synthesized and characterized. analis.com.myosti.goviaea.org These studies lay the groundwork for exploring how the electronic properties of the NHC ligand, which would be significantly altered by the presence of electron-withdrawing chloro substituents, could influence the catalytic activity and stability of the resulting rhenium complexes.

Palladium-NHC Complexes: Palladium-NHC complexes are widely employed as catalysts in a variety of cross-coupling reactions. sigmaaldrich.com The electronic and steric properties of the NHC ligand are crucial in tuning the reactivity and selectivity of the palladium catalyst. Dichloro-substituted diimidazol-2-ylidene ligands have been used to create palladium(II) complexes, and their catalytic activity has been evaluated in reactions such as alkyne hydroarylation. nih.govnih.govbldpharm.com These studies indicate that the electron-withdrawing nature of the chloro substituents can impact the catalytic performance. While there is no direct literature on palladium complexes bearing the 4,5-dichloro-1,2-dimethylimidazol-2-ylidene ligand, the existing data on similar chlorinated NHC-palladium complexes suggest that such a complex could exhibit unique catalytic properties.

Table 3: Examples of Reactions Catalyzed by Palladium-NHC Complexes

Reaction TypeDescription
Suzuki-Miyaura Coupling Formation of a carbon-carbon bond between an organoboron compound and an organohalide.
Heck Reaction Formation of a carbon-carbon bond between an alkene and an organohalide.
Buchwald-Hartwig Amination Formation of a carbon-nitrogen bond between an amine and an organohalide.
Sonogashira Coupling Formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

While there is a lack of specific studies detailing the use of this compound as a catalyst for alkylation, acylation, condensation, or cyclization reactions, the closely related compound 1,2-dimethylimidazole (B154445) has been shown to be an effective catalyst in various organic transformations. sigmaaldrich.comsigmaaldrich.commerckmillipore.com For instance, 1,2-dimethylimidazole can catalyze reactions such as alkylation and acylation. nih.gov

The catalytic activity of such imidazoles often stems from their nucleophilic character, allowing them to act as acyl transfer agents or bases to activate substrates. The electronic modifications introduced by the two chlorine atoms in this compound would likely alter its nucleophilicity and basicity compared to 1,2-dimethylimidazole, and thus its catalytic efficacy in these transformations.

Furthermore, some imidazole derivatives have been used as precursors in the synthesis of more complex molecules. For example, 1,2,4,5-tetrasubstituted imidazoles can be synthesized through a one-pot, four-component condensation reaction involving an aldehyde, an amine, ammonium acetate, and a 1,2-dicarbonyl compound, sometimes facilitated by a catalyst. rsc.orgnih.gov While this compound is not directly used as a catalyst in these examples, it could potentially serve as a building block in the synthesis of more complex, functionalized imidazole-containing structures. fishersci.comgoogle.comsigmaaldrich.com

Material Science and Advanced Functional Materials

Currently, there is a notable absence of published research specifically detailing the application of this compound in the field of material science or in the development of advanced functional materials. The potential for this compound to be used as a monomer in polymerization, as a component in the synthesis of ionic liquids, or as a precursor for functional materials remains an unexplored area of research.

Information Not Available for this compound

Following a comprehensive search of available scientific literature and research databases, no specific information was found regarding the advanced research applications of the chemical compound This compound in the requested areas.

The specified topics for inclusion were:

Development of Imidazole-Based Ionic Liquids and Their Applications

Consequently, the generation of a scientifically accurate article strictly adhering to the provided outline for this specific compound is not possible at this time due to the absence of relevant research findings.

Vii. Conclusion and Future Research Directions

Summary of Key Research Findings and Advancements

Direct and extensive research focused exclusively on 4,5-Dichloro-1,2-dimethylimidazole is sparse in current scientific literature. However, significant advancements in the understanding of its precursors and related analogs provide a solid foundation for its synthesis and potential properties. The primary route to this compound logically proceeds through the N-methylation of 4,5-Dichloro-2-methyl-1H-imidazole. nih.gov Methodologies for the N-methylation of imidazole (B134444) and benzimidazole (B57391) derivatives are well-established, often employing mild reaction conditions that are tolerant of a wide range of functional groups. nih.govsemanticscholar.orgrsc.org These processes suggest that the synthesis of this compound is a chemically feasible endeavor.

The properties of its parent compounds, 4,5-Dichloro-2-methyl-1H-imidazole and 1,2-Dimethylimidazole (B154445), are well-characterized and offer insights into the expected characteristics of the target molecule. The presence of chlorine atoms on the imidazole ring is known to significantly influence the electronic properties and reactivity of the molecule, often enhancing its potential in various applications, including medicinal chemistry. nih.gov

Table 1: Physicochemical Properties of Precursor Compounds

Property 4,5-Dichloro-2-methyl-1H-imidazole 1,2-Dimethylimidazole
Molecular Formula C₄H₄Cl₂N₂ nih.gov C₅H₈N₂ sigmaaldrich.com
Molecular Weight 150.99 g/mol nih.gov 96.13 g/mol sigmaaldrich.com
CAS Number 15965-33-0 nih.gov 1739-84-0 sigmaaldrich.com
Form Solid Solid sigmaaldrich.com
Boiling Point Not available 204 °C sigmaaldrich.com

| Melting Point | Not available | 37-39 °C sigmaaldrich.com |

This table presents data for the precursor compounds to infer potential properties of this compound.

Identification of Current Research Gaps and Challenges

The most significant research gap is the definitive synthesis, isolation, and comprehensive characterization of this compound. While its synthesis can be inferred, detailed experimental procedures, reaction yields, and purification methods are not documented in peer-reviewed literature.

Consequently, there is a complete lack of empirical data for the compound, including:

Spectroscopic Data: No published NMR (¹H, ¹³C), infrared (IR), or mass spectrometry (MS) data exists to confirm its structure and purity.

Physicochemical Properties: Experimental data on its melting point, boiling point, solubility, and stability are unknown.

Crystallographic Data: The solid-state structure has not been determined, which would provide valuable information on its molecular geometry and intermolecular interactions.

A potential challenge in its synthesis could be achieving regioselectivity during methylation, although the N-H precursor (4,5-dichloro-2-methyl-1H-imidazole) presents a clear site for the introduction of the second methyl group onto the imidazole ring nitrogen.

Prospective Avenues for Advanced Investigation and Application Development

The existing gaps in knowledge surrounding this compound present clear and compelling directions for future research.

Synthetic and Characterization Studies: The immediate priority is the development of a robust and well-documented synthetic pathway for this compound. This would be followed by its full characterization using modern analytical techniques to establish a complete and verified profile of its chemical and physical properties.

Exploration of Bioactivity: Chlorinated compounds are integral to a significant portion of pharmaceuticals. nih.gov Furthermore, silver (I) N-heterocyclic carbene (NHC) complexes derived from 4,5-dichloro-1H-imidazole have demonstrated promising anticancer activity against ovarian and breast cancer cell lines. nih.gov This precedent strongly suggests that this compound could serve as a valuable ligand for the synthesis of novel metal-based therapeutic agents. Future studies should explore its potential in:

Anticancer Drug Development: Synthesizing and screening its metal complexes (e.g., with silver, gold, platinum) for cytotoxicity against various cancer cell lines.

Antibacterial Agents: Investigating the antibacterial efficacy of the compound and its derivatives, as N-alkylation of imidazoles has been shown to yield effective antibacterial agents. nih.gov

Applications in Catalysis and Materials Science: N-heterocyclic carbenes are widely used as ligands in organometallic chemistry and catalysis. The specific electronic and steric properties imparted by the chloro and methyl substituents on the imidazole ring could lead to catalysts with unique reactivity and selectivity. Research should be directed towards:

Catalyst Development: Using the compound as a precursor for NHC ligands in cross-coupling reactions or polymerization catalysis.

Ionic Liquids: Investigating its potential as a building block for novel ionic liquids, as many imidazolium (B1220033) salts exhibit properties suitable for this application. sigmaaldrich.comorganic-chemistry.org

Q & A

Q. What are the recommended synthetic routes for 4,5-Dichloro-1,2-dimethylimidazole, and how do reaction conditions influence yield?

A typical synthesis involves cyclization or halogenation of imidazole precursors under controlled conditions. For example, refluxing with halogenating agents (e.g., POCl₃ or SOCl₂) in solvents like DMSO or DMF, followed by purification via recrystallization (water-ethanol systems) can yield the compound in ~65% purity . Key variables include reaction time (18–24 hours), temperature (80–120°C), and stoichiometric ratios of chlorinating agents. Lower yields may arise from incomplete halogenation or side reactions with dimethyl groups; monitoring via TLC or NMR is advised to optimize steps.

Q. What safety protocols are critical when handling this compound in the laboratory?

The compound is a moderate irritant (skin, eyes, respiratory tract) and may affect the liver with chronic exposure . Essential precautions include:

  • Engineering controls : Use fume hoods for reactions and local exhaust ventilation during weighing.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • First aid : Immediate flushing with water for eye/skin contact (15+ minutes) and medical evaluation for inhalation exposure .
  • Storage : In airtight containers, away from moisture and oxidizing agents.

Q. Which analytical methods are most effective for characterizing purity and stability?

  • HPLC/GC-MS : For quantifying impurities (e.g., residual solvents or chlorinated byproducts) .
  • NMR (¹H/¹³C) : To confirm substitution patterns and detect degradation products (e.g., hydrolysis of chloro groups).
  • X-ray crystallography : Resolves crystal structure and intermolecular interactions, as demonstrated in enzyme-cofactor studies .
  • Stability testing : Accelerated aging under varying pH/temperature to identify decomposition pathways.

Advanced Research Questions

Q. How does this compound interact with enzymatic systems, such as catechol dioxygenases?

In structural studies, the compound (or its derivatives) binds to iron-containing enzymes like catechol 1,2-dioxygenase, acting as a competitive inhibitor. X-ray diffraction (1.62 Å resolution) revealed that the dichloro groups occupy hydrophobic pockets, disrupting substrate binding . Methodological insights:

  • Co-crystallization of the enzyme with the compound under anaerobic conditions.
  • Kinetic assays (e.g., UV-Vis monitoring of catechol degradation rates) to quantify inhibition constants (Kᵢ).

Q. What strategies resolve contradictions in reported synthetic yields or biological activity data?

Discrepancies often arise from:

  • Solvent polarity : Polar aprotic solvents (DMSO) favor higher yields vs. non-polar solvents .
  • Substituent effects : Electron-withdrawing groups on the imidazole ring may reduce reactivity in cross-coupling reactions .
  • Biological assays : Variations in cell lines or enzyme sources (e.g., bacterial vs. mammalian systems) can alter reported IC₅₀ values.
    Resolution : Reproduce experiments under standardized conditions (e.g., IUPAC-recommended protocols) and validate via orthogonal techniques (e.g., LC-MS for purity, isothermal titration calorimetry for binding affinity).

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • DFT calculations : Predict electronic effects of substituents on reactivity (e.g., chloro vs. methyl groups) .
  • Molecular docking : Screen virtual libraries against target proteins (e.g., antimicrobial targets) to prioritize synthesis.
  • ADMET profiling : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, metabolic stability) .

Q. What are the mechanistic implications of its role in synthesizing imidazo[1,2-a]imidazol-3-one derivatives?

The compound acts as a di-electrophile in multicomponent reactions. For example, reaction with 2-chloroalkylamines under basic conditions (K₂CO₃) facilitates nucleophilic substitution at the N-1 position, forming fused heterocycles with potential antimicrobial activity . Key steps:

  • Kinetic control : Low temperatures (−20°C) favor regioselectivity.
  • Catalysis : Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems.

Methodological Tables

Q. Table 1. Optimization of Synthetic Conditions

VariableEffect on YieldReference
Reaction time<18h: ≤50%; 18h: 65%
Solvent (DMSO vs. DMF)DMSO: Higher polarity → better solubility
Chlorinating agent (POCl₃ vs. SOCl₂)POCl₃: Less side reactions

Q. Table 2. Hazard Ratings and Controls

ParameterRating (0–4)Mitigation Strategy
Skin irritation2Gloves, lab coat
Inhalation risk3Fume hood, N95 mask
Chronic toxicity3 (liver)Regular health monitoring

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